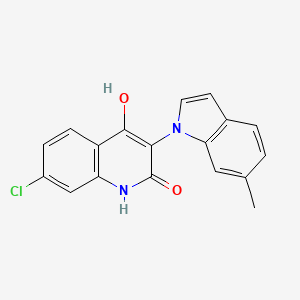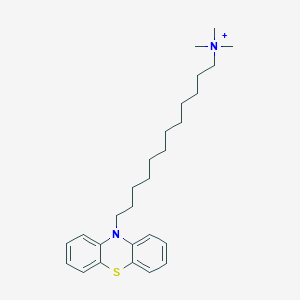
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile est un composé chimique de formule moléculaire C7H2N2O3. Il se caractérise par un cycle cyclobutène avec des groupes fonctionnels hydroxyle et dioxo, ainsi qu'une fraction propanedinitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir un composé dicarbonylé approprié avec un dérivé de nitrile en présence d'une base. Les conditions réactionnelles incluent souvent des températures modérées et l'utilisation de solvants tels que l'éthanol ou l'acétonitrile pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production cohérente. Des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les groupes dioxo peuvent être réduits en groupes hydroxyle ou d'autres formes réduites.
Substitution : Les groupes nitrile peuvent participer à des réactions de substitution nucléophile, conduisant à la formation d'amides ou d'autres dérivés.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés, notamment des amides et des esters.
Applications de recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le this compound exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les groupes fonctionnels du composé peuvent participer à des liaisons hydrogène, des interactions électrostatiques et des liaisons covalentes avec les molécules cibles. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide
- 2-(2-hydroxy-3,4-dioxocyclobuten-1-yl)propanedinitrile
Unicité
(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)propanedinitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure cyclique cyclobutène. Cette unicité le rend précieux pour des applications spécifiques où ces caractéristiques structurelles sont avantageuses, comme dans la conception de nouveaux matériaux ou de composés bioactifs.
Propriétés
Numéro CAS |
672314-82-8 |
|---|---|
Formule moléculaire |
C7H2N2O3 |
Poids moléculaire |
162.10 g/mol |
Nom IUPAC |
2-(2-hydroxy-3,4-dioxocyclobuten-1-yl)propanedinitrile |
InChI |
InChI=1S/C7H2N2O3/c8-1-3(2-9)4-5(10)7(12)6(4)11/h3,10H |
Clé InChI |
IYRHJDANKIIFMV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C#N)C1=C(C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)
![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)


![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)


![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)

